![molecular formula C16H20FN3O2 B15363870 3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)
3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a piperidinedione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione typically involves multiple steps, starting with the preparation of the core piperidinedione structure. One common approach is the reaction of 3-fluoro-4-(4-piperidinyl)aniline with a suitable dicarbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been explored for its potential as a ligand for various receptors and enzymes. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to bind to specific targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism by which 3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact mechanism can vary depending on the biological system and the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-(4-piperidinyl)aniline: : A related compound with a similar structure but lacking the piperidinedione moiety.
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: : Another fluorinated compound with a piperidine ring, used in the synthesis of antipsychotics and other drugs.
Uniqueness
3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to act as a ligand and its potential in drug discovery make it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C16H20FN3O2 |
|---|---|
Poids moléculaire |
305.35 g/mol |
Nom IUPAC |
3-(3-fluoro-4-piperidin-4-ylanilino)piperidine-2,6-dione |
InChI |
InChI=1S/C16H20FN3O2/c17-13-9-11(19-14-3-4-15(21)20-16(14)22)1-2-12(13)10-5-7-18-8-6-10/h1-2,9-10,14,18-19H,3-8H2,(H,20,21,22) |
Clé InChI |
NUBLSABJYRPFPB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1NC2=CC(=C(C=C2)C3CCNCC3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


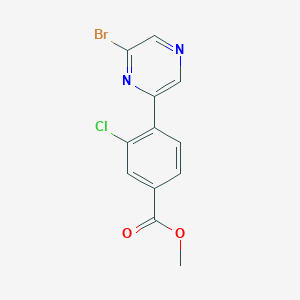
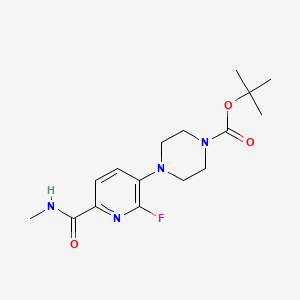
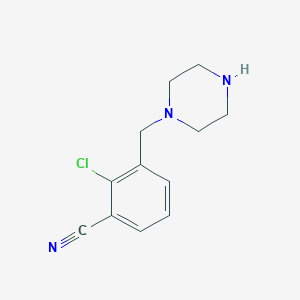
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
![(2-Hydroxyethyl)-[2-hydroxy-2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15363813.png)
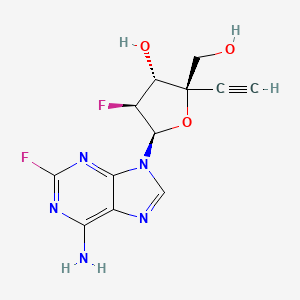
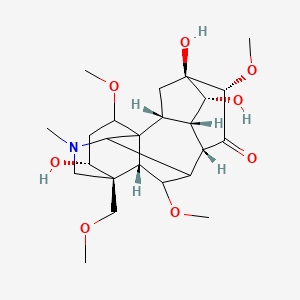
![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)
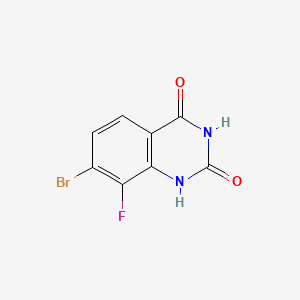

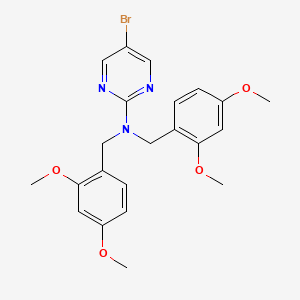
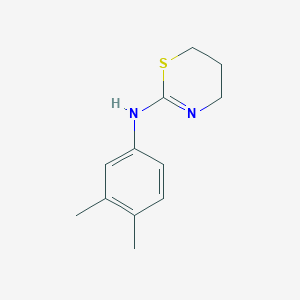
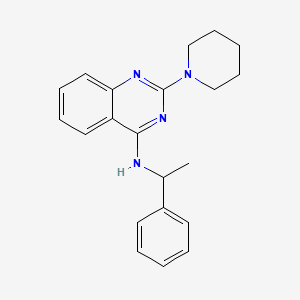
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
